1,2-Benziodoxole-3(1H)-one, 4,5,6,7-tetrafluoro-1-hydroxy-, 1-oxide
CAS No.: 954373-95-6
Cat. No.: VC7901186
Molecular Formula: C7HF4IO4
Molecular Weight: 351.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954373-95-6 |
---|---|
Molecular Formula | C7HF4IO4 |
Molecular Weight | 351.98 g/mol |
IUPAC Name | 4,5,6,7-tetrafluoro-1-hydroxy-1-oxo-1λ5,2-benziodoxol-3-one |
Standard InChI | InChI=1S/C7HF4IO4/c8-2-1-6(5(11)4(10)3(2)9)12(14,15)16-7(1)13/h(H,14,15) |
Standard InChI Key | OPFKDVCBUPHSII-UHFFFAOYSA-N |
SMILES | C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F |
Canonical SMILES | C12=C(C(=C(C(=C1I(=O)(OC2=O)O)F)F)F)F |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₇HF₄IO₃, with a molecular weight of 335.98 g/mol . Its IUPAC name reflects a tetrafluorinated benzene ring fused to an iodinated oxole ring system. The hydroxy group at position 1 and the oxo group at position 3 create a hypervalent iodine center, which is critical for its reactivity (Figure 1).
Key Structural Features:
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Tetrafluorinated aromatic ring: Fluorine atoms occupy positions 4, 5, 6, and 7, enhancing electron-withdrawing effects and stabilizing the iodine(III) center .
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Hypervalent iodine coordination: The iodine atom adopts a trigonal bipyramidal geometry, bonded to two oxygen atoms and the aromatic system .
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Hydroxy and oxo substituents: These groups participate in hydrogen bonding and influence solubility in polar solvents.
Table 1: Molecular Properties
Property | Value |
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CAS No. | 954373-94-5 |
Molecular Formula | C₇HF₄IO₃ |
Molecular Weight | 335.98 g/mol |
IUPAC Name | 4,5,6,7-Tetrafluoro-1-hydroxy-1λ³,2-benziodoxol-3-one |
SMILES | C12=C(C(=C(C(=C1I(OC2=O)O)F)F)F)F |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via iodine(III)-mediated fluorination of precursor benziodoxoles. A typical route involves:
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Iodination: Reaction of 3,4,5,6-tetrafluorocatechol with iodine monochloride in acetic acid .
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Oxidation: Treatment with hydrogen peroxide to form the iodine(III) center .
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Purification: Crystallization from dichloromethane-hexane mixtures yields the pure product.
Reactivity Profile
The hypervalent iodine center enables diverse transformations:
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Oxidation of alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions (e.g., room temperature, acetonitrile solvent).
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Electrophilic fluorination: Serves as a fluorine source in the presence of silver tetrafluoroborate (AgBF₄), enabling geminal difluorination of alkenes .
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Radical reactions: Generates trifluoromethyl radicals when irradiated, useful for C–H functionalization .
Applications in Organic Synthesis
Oxidizing Agent
The compound outperforms traditional oxidants like Dess-Martin periodinane in selectivity. For example:
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Benzyl alcohol oxidation: Achieves 98% yield of benzaldehyde without over-oxidation to carboxylic acids.
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Sterically hindered substrates: Successfully oxidizes 2-adamantanol to 2-adamantanone, a challenge for many reagents .
Fluorination Reactions
In collaboration with AgBF₄, it facilitates 1,2-difluorination of styrenes (Table 2) . The reaction proceeds via a iodonium intermediate, with one fluorine from the reagent and another from the counterion.
Table 2: Example Fluorination Reaction
Substrate | Product | Yield (%) |
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Styrene | 1,2-Difluoroethylbenzene | 85 |
α-Methylstyrene | 1,2-Difluoro-1-phenylethane | 78 |
Future Perspectives
Research opportunities include:
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Mechanistic studies: Elucidating the role of fluorine substituents in modulating iodine(III) reactivity.
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Drug discovery: Optimizing pharmacokinetic properties for antiviral applications.
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